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Compound of Interest

Compound Name: Trinitroacetonitrile

Cat. No.: B13761577

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational
chemistry approaches applicable to the study of the trinitroacetonitrile molecule
(C(NO2)sCN). While detailed theoretical studies specifically focused on trinitroacetonitrile are
not abundant in publicly accessible literature, this document outlines the established
computational methodologies used for analogous high-energy materials. It serves as a
roadmap for researchers seeking to investigate the molecular properties, stability, and
decomposition mechanisms of this energetic compound.

Molecular and Physicochemical Properties

Trinitroacetonitrile is a highly nitrated organic compound.[1] Its fundamental properties,
derived from available data, are summarized below. These values form the basis for initial
computational models.

Table 1: Physical and Chemical Properties of Trinitroacetonitrile
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Property Value Source
Molecular Formula C2N40Oe [1][2]
Molecular Weight 176.0446 g/mol [1]

CAS Number 630-72-8 [1]
IUPAC Name 2,2,2-trinitroacetonitrile [2]
Density 1.886 g/cm3 [2]
Boiling Point 152.6 °C at 760 mmHg [2]

| Flash Point | 46.1 °C |[2] |

Thermochemical Data

Thermochemical properties are critical for understanding the energy content and stability of
trinitroacetonitrile. The following experimental data are available and can be used to
benchmark theoretical calculations.

Table 2: Condensed Phase Thermochemistry of Trinitroacetonitrile

Parameter Value Method Reference
Enthalpy of . Lebedeva,
. Combustion
Formation 174 = 1 kJ/mol . Ryadnenko, et al.,
. Calorimetry
(AfH°solid) 1968[1]

| Enthalpy of Combustion (AcH°solid) | -961 + 1 kJ/mol | Combustion Calorimetry | Lebedeva,
Ryadnenko, et al., 1968[1] |

Proposed Computational Study Protocol

To conduct a thorough theoretical investigation of trinitroacetonitrile, a multi-step
computational protocol is recommended. This approach is standard in the field of energetic
materials simulation.[3]
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Geometry Optimization and Vibrational Analysis

The first step involves determining the stable three-dimensional structure of the molecule.

e Method: Density Functional Theory (DFT) is a common and effective method. A functional
such as B3LYP or wB97XD is recommended, paired with a suitable basis set like 6-
311++G(d,p) to accurately account for electron correlation and dispersion forces.[3][4]

e Procedure:
o Construct an initial guess of the trinitroacetonitrile structure.

o Perform a geometry optimization calculation to find the lowest energy conformation (the
most stable structure).

o Once the geometry is optimized, perform a frequency calculation at the same level of
theory.

 Verification: The absence of imaginary frequencies in the output confirms that the optimized
structure is a true energy minimum. The calculated vibrational frequencies can be compared
with experimental infrared (IR) and Raman spectra if available.

Electronic Structure Analysis

Understanding the electronic properties is key to assessing the molecule's reactivity and

sensitivity.

e Method: Using the optimized geometry from the previous step, perform a single-point energy
calculation.

e Properties to Analyze:

o HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of
chemical reactivity and stability. A smaller gap suggests higher reactivity.

o Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution and
identifies electrophilic and nucleophilic sites, which can indicate sensitivity to initiation.
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o Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge
distribution, bond types, and intramolecular interactions, such as hydrogen bonding, which

can influence stability.[5]

Thermochemical and Performance Calculations
The energy of formation and detonation properties can be predicted computationally.
e Method: Isodesmic reactions are a reliable method for calculating the enthalpy of formation.

This involves constructing a balanced reaction where the types of chemical bonds are
conserved, minimizing error in the calculation.

o Detonation Properties: Empirical formulas, such as the Kamlet-Jacobs equations, can be
used with the calculated density and enthalpy of formation to estimate detonation velocity (D)
and pressure (P).

Decomposition Pathway Analysis

Identifying the initial steps of thermal decomposition is crucial for understanding the stability
and safety of the molecule.

e Method: This involves searching for transition states (TS) for bond-breaking events. The C-
NO:2 bond is often the weakest link in nitrated energetic materials.

e Procedure:

o

Identify potential initial decomposition steps (e.g., C-NO2 bond homolysis).

Perform a transition state search for each proposed step.

[¢]

[¢]

Verify the transition state by frequency analysis (it should have exactly one imaginary
frequency corresponding to the reaction coordinate).

Calculate the activation energy barrier for the decomposition, which is the energy

[e]

difference between the transition state and the reactant. A lower barrier indicates lower

thermal stability.

Visualization of Computational Workflow
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The logical flow of a comprehensive theoretical study on trinitroacetonitrile can be visualized
as follows.

Caption: Workflow for the theoretical investigation of trinitroacetonitrile.

This structured approach allows for a systematic and thorough characterization of the
trinitroacetonitrile molecule, providing valuable insights into its stability, performance, and
potential applications for researchers in relevant fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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